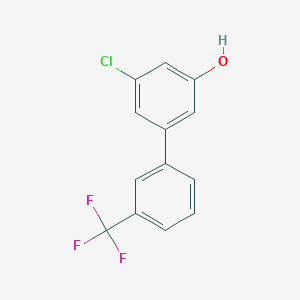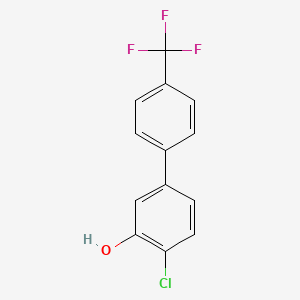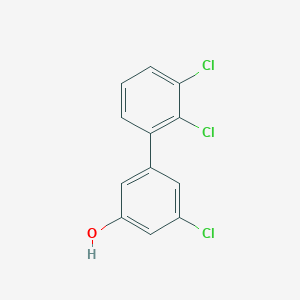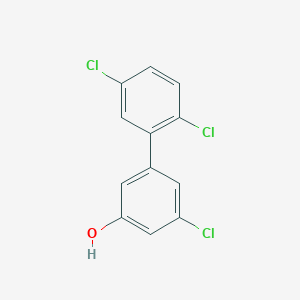
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% (3C5DCPP) is a synthetic phenol compound with a wide range of applications in scientific research. It is an important intermediate for organic synthesis, and has been used in the production of pharmaceuticals, pesticides, and dyes. 3C5DCPP has also been studied for its potential use in the treatment of various diseases such as cancer and inflammation. In
Aplicaciones Científicas De Investigación
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as an intermediate in the production of pesticides and dyes. It has also been studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Mecanismo De Acción
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of many drugs, including antidepressants and antipsychotics.
Biochemical and Physiological Effects
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of the enzyme CYP2D6, which is involved in the metabolism of many drugs, including antidepressants and antipsychotics. In addition, 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% has been shown to reduce inflammation and to have anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments include its low cost, its availability, and its ability to be used as a reagent in organic synthesis. Its limitations include its potential toxicity and its potential to interact with other compounds.
Direcciones Futuras
Future research on 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% could include further exploration of its potential use in the treatment of various diseases such as cancer and inflammation. It could also be studied as a potential alternative to existing drugs and as a potential target for drug discovery. In addition, further research could be conducted to explore its potential toxicity and its potential to interact with other compounds. Finally, further studies could be conducted to better understand its biochemical and physiological effects.
Métodos De Síntesis
3-Chloro-5-(2,4-dichlorophenyl)phenol, 95% can be synthesized through a two-step process. In the first step, 2,4-dichlorophenol is reacted with sodium hydroxide and chlorine to produce 3-chloro-5-(2,4-dichlorophenyl)phenol. In the second step, the 3-chloro-5-(2,4-dichlorophenyl)phenol is reacted with sodium hydroxide to form the final product, 3-Chloro-5-(2,4-dichlorophenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-chloro-5-(2,4-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULGOQUKYETET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686097 |
Source


|
| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dichlorophenyl)phenol | |
CAS RN |
1261899-49-3 |
Source


|
| Record name | 2',4',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














